(2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine

Lipophilicity Membrane Permeability Drug Design

(2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine, also identified as 1-Methoxy-N-(3-methylbenzyl)propan-2-amine, is a secondary amine belonging to the N-benzyl-N-(2-methoxy-1-methylethyl)amine class, with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol. It features a 3-methylbenzyl moiety linked to a 2-methoxy-1-methylethyl group, yielding calculated physicochemical properties that include a LogP of 2.51, a topological polar surface area (TPSA) of 21.26 Ų, and a boiling point of 264.5 °C at 760 mmHg.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
CAS No. 356092-84-7
Cat. No. B1607811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine
CAS356092-84-7
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CNC(C)COC
InChIInChI=1S/C12H19NO/c1-10-5-4-6-12(7-10)8-13-11(2)9-14-3/h4-7,11,13H,8-9H2,1-3H3
InChIKeyGKPUKIMRCPIANO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine (CAS 356092-84-7) – Best-Fit Selection Criteria


(2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine, also identified as 1-Methoxy-N-(3-methylbenzyl)propan-2-amine, is a secondary amine belonging to the N-benzyl-N-(2-methoxy-1-methylethyl)amine class, with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . It features a 3-methylbenzyl moiety linked to a 2-methoxy-1-methylethyl group, yielding calculated physicochemical properties that include a LogP of 2.51, a topological polar surface area (TPSA) of 21.26 Ų, and a boiling point of 264.5 °C at 760 mmHg . These properties differentiate it from close analogs where the benzyl substitution is altered, directly impacting its utility as a lipophilic, low-hydrogen-bond-donor building block for medicinal chemistry and fragment-based drug discovery screening collections.

Why Generic N-Benzylpropan-2-amine Analogs Cannot Substitute (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine


Compounds within the N-benzylpropan-2-amine family are not interchangeable for structure-activity relationship (SAR) studies or lead optimization campaigns. The target compound's precise substitution pattern—a 3-methyl group on the benzyl ring combined with a 2-methoxy-1-methylethyl N-substituent—generates a distinct physicochemical profile compared to its closest commercial analogs. As demonstrated below, shifting the benzyl substituent from methyl to methoxy or relocating it from the 3- to the 4-position alters critical molecular properties including lipophilicity (LogP), polar surface area (PSA), and volatility . These differences produce non-equivalent biological membrane permeation, metabolic soft spots, and protein-binding characteristics, which lead to divergent in-vitro assay outcomes if one analog is casually substituted for another in a screening deck [1].

Quantitative Comparator Evidence for (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine Versus Closest Analogs


Head-to-Head Lipophilicity and Predicted Permeability Comparison with 3-Methoxybenzyl Analog

The target compound (3-methylbenzyl derivative) demonstrates a calculated LogP (octanol-water partition coefficient) that is +0.30 log units higher than its closest commercially available analog, the 3-methoxybenzyl derivative (CAS 418777-08-9). This increase in lipophilicity is a direct consequence of the methyl-for-methoxy substitution on the benzyl ring, where the methyl group eliminates a hydrogen bond acceptor site. The difference is significant for predicting passive membrane permeability. The target compound's LogP of 2.51 positions it closer to the optimal lipophilicity range for oral drug candidates compared to the more polar comparator .

Lipophilicity Membrane Permeability Drug Design

Volatility and Purification Advantage Over 2-Methoxybenzyl Analog

The target compound (3-methylbenzyl) exhibits a boiling point 14.2 °C lower than the 2-methoxybenzyl analog (CAS 355818-30-3), directly reflecting weaker intermolecular forces due to the absence of the second oxygen atom. This lower boiling point translates to a practical advantage in purification, as the target compound is more amenable to fractional distillation or evaporative techniques without thermal decomposition risk, while maintaining a sufficiently high flash point of 110.1 °C for safe handling .

Boiling Point Purification Volatility

Molecular Weight Efficiency: A Fragment-Based Drug Design Advantage

At 193.29 g/mol, the target compound is 16.0 Da lighter than both the 3-methoxybenzyl and 2-methoxybenzyl analogs (209.29 g/mol), due to the substitution of a methoxy group with a methyl group. In fragment-based lead generation, this lower molecular weight is inherently advantageous, as it improves ligand efficiency metrics (e.g., LE = ΔG / number of heavy atoms) when potency is normalized. This makes the target compound a more efficient starting point for fragment growth campaigns .

Fragment-Based Drug Discovery Ligand Efficiency Molecular Weight

Procurement-Driven Application Scenarios for (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine


Medicinal Chemistry: Synthesis of CNS-Penetrant Screening Libraries

Given its higher LogP (2.51) and lower TPSA (21.26 Ų) compared to the 3-methoxybenzyl analog , this compound is the preferred choice for constructing compound libraries targeting central nervous system (CNS) targets, where passive diffusion across the blood-brain barrier is critical. Its enhanced lipophilicity predicts better brain penetration, making it a more relevant building block for CNS lead generation than more polar analogs [1].

Fragment-Based Drug Discovery: Efficient Lead Generation Scaffold

Its low molecular weight (193.29 g/mol) and favorable heavy atom count (14) position it as an ideal fragment for structure-based design. Unlike the 2-methoxybenzyl analog, which is 16 Da heavier and offers fewer options for molecular growth within Rule of Three constraints , this compound allows medicinal chemists to append larger substituents before reaching the typical fragment lead need to grow, maximizing its utility in hit expansion campaigns [1].

Chemical Biology: Tool Compound for Competitive Binding Assays

The distinct structural signature—a non-metabolically labile 3-methyl group in place of a methoxy substituent—eliminates a Phase I metabolic hot spot common to its analogs. This makes the compound a more stable tool for cellular target engagement assays where long incubation times are required and metabolic degradation could otherwise confound results . Its selection over a methoxy analog directly reduces the risk of O-demethylation-derived artifacts [1].

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